MDM2 Binding Affinity: 150-Fold Lower Potency than Nutlin-3a Establishes Nutlin-3B as the Preferred Inactive Control
In direct competition surface plasmon resonance (SPR) assays measuring MDM2-p53 binding inhibition, Nutlin-3B exhibits an IC50 of 13.6 µM, which is approximately 150-fold higher (less potent) than the IC50 of 90 nM observed for Nutlin-3a under identical experimental conditions [1]. The enantiomers were resolved by chiral high-performance liquid chromatography from the racemic Nutlin-3 mixture, and binding affinity was quantified using a Biacore S51 system with His-tagged p53 captured on a CM5 sensor chip and MDM2 maintained at 300 nM constant concentration [2]. This stereochemistry-dependent affinity difference directly correlates with the inability of Nutlin-3B to occupy the p53-binding pocket of MDM2 with physiologically relevant occupancy.
| Evidence Dimension | MDM2 binding inhibition potency |
|---|---|
| Target Compound Data | IC50 = 13.6 µM (Nutlin-3B) |
| Comparator Or Baseline | Nutlin-3a: IC50 = 90 nM (0.09 µM) |
| Quantified Difference | Approximately 150-fold lower potency |
| Conditions | Competition surface plasmon resonance (SPR) assay on Biacore S51; His-tagged p53 immobilized on CM5 chip; MDM2 concentration 300 nM; buffer: 10 mM HEPES, 0.15 M NaCl, 2% DMSO, 25°C |
Why This Matters
This 150-fold potency differential establishes Nutlin-3B as the gold-standard negative control for validating that observed cellular phenotypes are specifically attributable to MDM2-p53 pathway inhibition rather than off-target compound effects.
- [1] Vassilev LT, Vu BT, Graves B, Carvajal D, Podlaski F, Filipovic Z, et al. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science. 2004;303(5659):844-848. View Source
- [2] Hampton Research. Nutlin-3b Product Datasheet. Biacore competition assay methodology and IC50 determination for Nutlin-3 enantiomers. View Source
